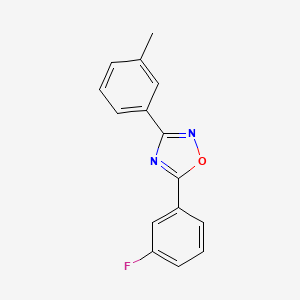![molecular formula C21H23N3O B5296602 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine, also known as CR845, is a non-opioid analgesic drug that is currently undergoing clinical trials for the treatment of acute and chronic pain. Unlike traditional opioids, CR845 does not cause respiratory depression, addiction, or other adverse effects commonly associated with opioid use. In
作用机制
The mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves the activation of the kappa opioid receptor (KOR). KORs are a type of G protein-coupled receptor that is involved in the regulation of pain perception, mood, and stress response. When 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine binds to KORs, it activates a signaling cascade that leads to the inhibition of pain transmission in the spinal cord and brain. Unlike traditional opioids, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine does not activate the mu opioid receptor, which is responsible for the adverse effects commonly associated with opioid use.
Biochemical and Physiological Effects
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to have a number of biochemical and physiological effects. In addition to reducing pain, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to reduce inflammation, improve mood, and reduce stress. It has also been shown to have a positive effect on cognition and memory, although more research is needed in this area.
实验室实验的优点和局限性
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has several advantages for lab experiments. It has a high affinity for KORs, which makes it a useful tool for studying the role of KORs in pain perception and other physiological processes. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to using 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine in lab experiments. Its effects on other opioid receptors are not well understood, which could complicate interpretation of results. Additionally, its high affinity for KORs could make it difficult to distinguish between the effects of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and endogenous KOR agonists.
未来方向
There are several future directions for research on 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. One area of interest is the development of new formulations of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine that can be administered orally or transdermally, which would make it more convenient for patients. Another area of interest is the exploration of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine's potential for the treatment of other conditions, such as depression, anxiety, and addiction. Additionally, more research is needed to fully understand the mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and its effects on other opioid receptors.
合成方法
The synthesis of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves several steps, including the reaction of 1-(4-methoxyphenyl)cyclopentanol with 2-bromopyridine to form 1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-bromopyridine, followed by the reaction of the latter with imidazole to produce 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. The overall yield of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine is about 25%.
科学研究应用
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising areas of research is the treatment of acute and chronic pain. In clinical trials, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to be effective in reducing pain intensity and improving pain relief in patients with various types of pain, including postoperative pain, osteoarthritis pain, and chronic lower back pain.
属性
IUPAC Name |
3-[1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-19-8-6-18(7-9-19)21(10-2-3-11-21)16-24-14-13-23-20(24)17-5-4-12-22-15-17/h4-9,12-15H,2-3,10-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSXTCXJUDEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CN3C=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B5296526.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5296528.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5296532.png)

![4-tert-butyl-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5296543.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5296544.png)
![methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide](/img/structure/B5296560.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5296561.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5296563.png)
![N-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridinecarboxamide](/img/structure/B5296579.png)
![1'-[(pyridin-3-yloxy)acetyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5296587.png)

![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)